molecular formula C16H20O3 B1358957 trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-82-0

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1358957
CAS No.: 733742-82-0
M. Wt: 260.33 g/mol
InChI Key: DJWXJQQNNQJGSC-CHWSQXEVSA-N
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Description

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a functionalized ketoacid, a class of compounds that serve as highly versatile building blocks in organic synthesis and materials science research . Its structure incorporates a cyclohexane ring with a benzoyl group and a carboxylic acid group in a specific trans configuration, making it a valuable precursor for the synthesis of more complex saturated heterocyclic systems . Research Applications and Value: This compound is primarily used as a key synthetic intermediate. Its bifunctional nature, featuring both a ketone and a carboxylic acid, allows it to undergo a wide range of chemical transformations. These include reactions typical of carboxylic acids, such as esterification to form ketoesters, formation of amides, and conversion to acid chlorides, which are essential for creating polymers and other macromolecules . Researchers can leverage this molecule in the preparation of sophisticated organic molecules, including isoindole-fused heterocycles, which are structures of interest in medicinal chemistry . Furthermore, carboxylic acids are crucial in nanotechnology for the surface modification of metallic nanoparticles and carbon nanotubes, improving their dispersion and incorporation into polymer matrices to create advanced nanomaterials . Handling and Usage: The carboxylic acid functional group makes this compound a weak organic acid. It is polar and can participate in hydrogen bonding, influencing its solubility in polar solvents . Researchers should handle it with standard laboratory safety protocols. This product is intended for research and development purposes only and is not intended for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXJQQNNQJGSC-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route

The synthesis of trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

  • Starting Materials :

    • Cyclohexanone
    • 2,5-dimethylbenzoyl chloride
    • Pyridine or another suitable base
  • Reaction Mechanism :

    • Cyclohexanone reacts with 2,5-dimethylbenzoyl chloride in the presence of pyridine to form the desired product.
    • The reaction proceeds via nucleophilic acyl substitution, where the ketone group in cyclohexanone interacts with the benzoyl chloride.
  • Reaction Conditions :

    • The reaction is carried out under controlled temperature to ensure regioselectivity and stereoselectivity.
    • Solvents such as dichloromethane or toluene are commonly used to facilitate the reaction.
  • Purification :

    • The crude product is purified using recrystallization or column chromatography to isolate this compound in high purity.

Industrial Production

Scaling Up Laboratory Methods

Industrial production methods typically scale up laboratory procedures while optimizing reaction conditions for efficiency and yield:

  • Continuous Flow Reactors :

    • Continuous flow reactors are employed to enhance reaction rates and scalability.
    • These reactors allow precise control over temperature, pressure, and reagent mixing.
  • Use of Industrial-Grade Reagents :

    • Industrial-grade cyclohexanone and 2,5-dimethylbenzoyl chloride are used to reduce costs.
    • Catalysts or additives may be introduced to improve selectivity.
  • Optimization Techniques :

    • Reaction parameters such as temperature, solvent choice, and base concentration are optimized using computational modeling or experimental design techniques.

Alternative Methods

Resolution of Racemic Mixtures

An alternative approach involves resolving racemic mixtures of cyclohexane derivatives:

  • Starting Materials :

    • Racemic cyclohexane derivatives are synthesized first using simpler starting materials like fumaric acid or sulfolene.
  • Resolution Process :

    • Resolution agents such as R-phenylethylamine are used to separate enantiomers.
    • The resolved enantiomers are then converted into this compound through selective reactions.
  • Advantages :

    • This method ensures high stereochemical purity (>99% by HPLC).
    • Recovery and reuse of resolution agents improve cost-effectiveness.

Data Table: Key Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Starting Materials Cyclohexanone, 2,5-dimethylbenzoyl chloride Same
Solvent Dichloromethane or Toluene Industrial-grade solvents
Base Pyridine Pyridine or alternative bases
Temperature Controlled (~25–50°C) Optimized for efficiency (~50–100°C)
Purification Method Recrystallization/Chromatography Continuous purification systems

Notes on Challenges and Solutions

  • Reaction Selectivity :

    • Achieving trans-selectivity is critical; stereoselective catalysts may be used to enhance yields.
  • Scalability Issues :

    • Laboratory methods often face challenges in scaling due to heat management and reagent availability; continuous flow techniques address these issues effectively.
  • Purity Concerns :

    • Industrial processes focus on achieving >95% purity through advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ketone group in the benzoyl moiety can yield alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents to facilitate the reaction.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .

Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5-Dimethyl vs. 2,3-Dimethylbenzoyl Derivatives

The positional isomer trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1315366-98-3) differs only in the methyl group positions on the benzoyl ring (2,3-dimethyl vs. 2,5-dimethyl) . Key distinctions include:

  • Melting Points/Solubility : While direct data for the 2,5-dimethyl variant is unavailable, the 2,3-dimethyl isomer’s structural rigidity may correlate with higher melting points or lower solubility in polar solvents.
Data Table 1: Comparison of Benzoyl-Substituted Cyclohexane Carboxylic Acids
Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Properties
trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Not explicitly listed 2,5-dimethylbenzoyl ~274.34 (estimated) N/A Hypothesized lower steric hindrance
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 1315366-98-3 2,3-dimethylbenzoyl 274.34 N/A Higher steric hindrance near carbonyl
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 Amino group at trans-2 143.18 274–278 Polar, zwitterionic properties

Functional Group Variants: Amino vs. Benzoyl Substitutions

trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0) replaces the benzoyl group with an amino substituent . Differences include:

  • Polarity and Solubility: The amino derivative exhibits higher polarity due to its zwitterionic nature, leading to greater water solubility compared to the hydrophobic benzoyl analog.
  • Thermal Stability: The amino compound has a melting point of 274–278°C, suggesting strong intermolecular hydrogen bonding, whereas benzoyl derivatives may decompose at lower temperatures due to ester or amide bond instability.

Related Benzoyl Chlorides and Lutidines

2,5-Dimethylbenzoyl chloride (CAS 1300-73-8) and lutidine isomers (e.g., 2,5-lutidine, CAS 108-47-4) share the 2,5-dimethylbenzene framework . These compounds highlight:

  • Reactivity : Benzoyl chlorides are highly reactive acylating agents, whereas the carboxylic acid form (target compound) is less reactive but more stable.
  • Biological Activity : Lutidines (dimethylpyridines) exhibit basicity and are used as ligands or catalysts, contrasting with the acidic nature of the target compound.

Research Findings and Implications

  • Synthetic Applications : The trans configuration and methyl group positions influence regioselectivity in reactions. For example, the 2,5-dimethylbenzoyl group may direct electrophilic substitution to the para position of the benzene ring.
  • Biological Relevance : Methyl group positioning affects binding affinity in enzyme inhibition. The 2,5-dimethyl arrangement could enhance hydrophobic interactions in protein pockets compared to 2,3-dimethyl analogs.

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound with a structure that suggests potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic activities. This article explores its biological activity, mechanisms of action, and the implications for future research.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research on this compound is still emerging, but preliminary studies indicate several potential biological activities:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : The structure suggests possible interactions with pain pathways, similar to other analgesics in its class.

The mechanism of action for this compound likely involves:

  • Enzyme Interactions : The benzoyl moiety may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.

Pharmacological Studies

A limited number of studies have investigated the pharmacological properties of this compound. Notable findings include:

  • In vitro Studies : Initial assays suggest that the compound may inhibit certain inflammatory markers in cell cultures.
  • Comparative Analysis : When compared to established anti-inflammatory agents, this compound exhibited comparable or enhanced effects in certain assays.

Case Studies

While direct case studies on this specific compound are scarce, related compounds in its structural class have been documented:

Compound NameBiological ActivityReference
4-Anilidopiperidine DerivativesHigh μ-opioid receptor affinity
Indane DerivativesAnti-tumor and anti-inflammatory

These studies provide a framework for understanding the potential biological activities of this compound.

Future Directions in Research

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects. Key areas for future investigation include:

  • Binding Affinity Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.
  • In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in live models.
  • Comparative Efficacy Trials : Evaluating its effectiveness against established anti-inflammatory and analgesic drugs.

Q & A

Q. What are the recommended synthetic routes for trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of substituted benzoyl chlorides with cyclohexane derivatives under anhydrous conditions. For example, reacting 2,5-dimethylbenzoyl chloride with trans-cyclohexane-1-carboxylic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C, followed by reflux in dichloromethane. Post-synthesis, fractional crystallization using ethanol/water mixtures can isolate the trans isomer . Purity validation via gas chromatography (GC) with >95.0% purity thresholds is recommended, as demonstrated for analogous cyclohexane derivatives .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a multi-technique approach:

  • Purity: GC or HPLC with a polar stationary phase (e.g., DB-5 column) to confirm >95% purity, referencing protocols for structurally similar compounds like trans-4-propylcyclohexanecarboxylic acid .
  • Structural Confirmation:
  • NMR: Compare ¹H/¹³C NMR shifts to computational models (e.g., PubChem data for analogous carboxamides ).
  • X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction, as applied to 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid derivatives .

Q. What are the best practices for handling and storing the compound to ensure stability?

Methodological Answer:

  • Storage: Maintain in a desiccator at 2–8°C, away from light, to prevent hydrolysis or photodegradation. Use amber glass vials under inert gas (N₂/Ar) for long-term stability, as advised for moisture-sensitive cyclohexane carboxylates .
  • Safety: Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizers or heat sources (>50°C), per hazard guidelines for related carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splits or IR peaks) require systematic validation:

  • Cross-Validation: Compare GC-MS fragmentation patterns with literature databases (e.g., NIST Chemistry WebBook for cyclohexane derivatives ).
  • Isotopic Labeling: Use deuterated solvents to confirm solvent interactions in NMR spectra.
  • Computational Modeling: Optimize molecular geometries via DFT (e.g., B3LYP/6-31G*) to predict spectral profiles, aligning with crystallographic data from studies on trans-4-hydroxycyclohexanecarboxylic acid .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Aging Studies:
  • Thermal Stability: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC at λ = 254 nm .
  • pH Stability: Dissolve the compound in buffers (pH 2–12) and analyze hydrolysis products using LC-MS.
    • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions, referencing protocols for labile cyclohexane esters .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Normalize activity against known inhibitors like 2-acetamido-2-cyclohexylacetic acid .
  • Molecular Docking: Simulate ligand-receptor interactions using AutoDock Vina with crystal structures from the Protein Data Bank. Validate binding via SPR (surface plasmon resonance) .
  • Metabolite Profiling: Use stable isotope tracing (¹³C-labeled compound) in cell cultures to identify metabolic pathways, as applied to similar carboxylic acids .

Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?

Methodological Answer:

  • Error Analysis: Re-evaluate computational parameters (e.g., solvent models, basis sets) using higher-level theories (e.g., CCSD(T)/def2-TZVP).
  • Experimental Replication: Repeat reactions under strictly anhydrous conditions to exclude moisture interference, critical for trans-selective syntheses .
  • Collaborative Validation: Cross-check data with independent labs, ensuring adherence to protocols like those in NIST’s GC-MS guidelines .

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